molecular formula C14H15NO4S B5132966 3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one

3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one

Cat. No.: B5132966
M. Wt: 293.34 g/mol
InChI Key: CFLVKVIVCOPQQL-UHFFFAOYSA-N
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Description

3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with hydroxyl, dimethyl, nitrophenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-nitrobenzaldehyde reacts with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as piperidine . The reaction proceeds through the formation of a methylene intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as montmorillonite KSF can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-oxo-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-(4-aminophenyl)sulfanylcyclohex-2-en-1-one.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of hydroxyl, nitrophenyl, and sulfanyl groups in the cyclohexenone ring structure contributes to its diverse applications and mechanisms of action.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-14(2)7-11(16)13(12(17)8-14)20-10-5-3-9(4-6-10)15(18)19/h3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLVKVIVCOPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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